molecular formula C19H9Cl2N8Na3O9S2 B13785072 Trisodium 4-((5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate CAS No. 97404-00-7

Trisodium 4-((5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B13785072
CAS No.: 97404-00-7
M. Wt: 697.3 g/mol
InChI Key: MDDBJWMJDPVHEL-UHFFFAOYSA-K
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Description

Trisodium 4-((5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trisodium 4-((5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate involves multiple steps. The process typically starts with the diazotization of 4,6-dichloro-1,3,5-triazine, followed by coupling with 2-sulphonatophenylamine. The resulting intermediate is then reacted with 4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate under controlled conditions to form the final product .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Trisodium 4-((5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can break down the azo bond, leading to the formation of amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and pH being critical factors .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation can lead to the formation of sulfonic acids, while reduction typically yields aromatic amines .

Scientific Research Applications

Trisodium 4-((5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.

    Biology: Employed in staining techniques for visualizing cellular components under a microscope.

    Medicine: Investigated for potential therapeutic applications due to its interaction with biological molecules.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The mechanism of action of Trisodium 4-((5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets. The compound’s azo group can form hydrogen bonds and electrostatic interactions with proteins and nucleic acids, affecting their structure and function. The triazine ring can also participate in covalent bonding with nucleophilic sites on biomolecules, leading to potential biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Trisodium 3-((5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4-hydroxynaphthalene-1,5-disulfonate
  • Trisodium 4-((3-(4,5-dichloro-6-oxo-6H-pyridazin-1-yl)propionyl)amino)-5-hydroxy-6-((4-sulphonatophenyl)azo)naphthalene-2,7-disulphonate

Uniqueness

What sets Trisodium 4-((5-((4,6-dichloro-1,3,5-triazin-2-yl)amino)-2-sulphonatophenyl)azo)-4,5-dihydro-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazole-3-carboxylate apart is its unique combination of functional groups, which confer specific chemical and physical properties. Its stability, intense coloration, and ability to undergo various chemical reactions make it a valuable compound in multiple fields.

Properties

CAS No.

97404-00-7

Molecular Formula

C19H9Cl2N8Na3O9S2

Molecular Weight

697.3 g/mol

IUPAC Name

trisodium;4-[[5-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]-2-sulfonatophenyl]diazenyl]-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazole-3-carboxylate

InChI

InChI=1S/C19H12Cl2N8O9S2.3Na/c20-17-23-18(21)25-19(24-17)22-8-1-6-12(40(36,37)38)11(7-8)26-27-13-14(16(31)32)28-29(15(13)30)9-2-4-10(5-3-9)39(33,34)35;;;/h1-7,13H,(H,31,32)(H,33,34,35)(H,36,37,38)(H,22,23,24,25);;;/q;3*+1/p-3

InChI Key

MDDBJWMJDPVHEL-UHFFFAOYSA-K

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C(C(=N2)C(=O)[O-])N=NC3=C(C=CC(=C3)NC4=NC(=NC(=N4)Cl)Cl)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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